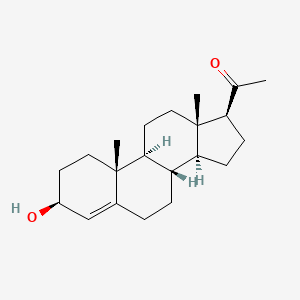![molecular formula C24H28O4 B1253651 (6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione CAS No. 89708-23-6](/img/structure/B1253651.png)
(6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levistolide A is a naturally occurring compound extracted from the rhizomes of Angelica sinensis, a traditional Chinese medicinal herb. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levistolide A can be synthesized through various chemical reactions, including esterification and cyclization processes. The synthetic route typically involves the use of starting materials such as ferulic acid and butylidenephthalide, which undergo a series of reactions to form the desired compound .
Industrial Production Methods
In industrial settings, (6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione is often extracted from the dried rhizomes of Angelica sinensis using solvent extraction methods. The extracted compound is then purified through techniques such as column chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Levistolide A undergoes several types of chemical reactions, including:
Oxidation: Levistolide A can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert (6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
Scientific Research Applications
Chemistry: Levistolide A is used as a starting material for the synthesis of other bioactive compounds.
Biology: It has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses
Medicine: Levistolide A has demonstrated neuroprotective effects, particularly in the treatment of Alzheimer’s disease. .
Industry: Levistolide A is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
Levistolide A exerts its effects through several molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Levistolide A activates PPARγ, which plays a protective role in the central nervous system. .
Reactive Oxygen Species (ROS) Generation: Levistolide A induces the generation of reactive oxygen species, which can lead to apoptosis in cancer cells
Comparison with Similar Compounds
Levistolide A is unique compared to other similar compounds due to its dual role in neuroprotection and cancer treatment. Similar compounds include:
Ferulic Acid: A precursor in the synthesis of (6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione, known for its antioxidant properties.
Butylidenephthalide: Another precursor with potential anticancer properties.
Angelica Sinensis Extracts: Contain various bioactive compounds, including this compound, with diverse therapeutic effects.
Levistolide A stands out due to its specific activation of PPARγ and its ability to reduce beta-amyloid production and tau phosphorylation, making it a promising candidate for the treatment of Alzheimer’s disease and other neurodegenerative conditions .
Properties
CAS No. |
89708-23-6 |
|---|---|
Molecular Formula |
C24H28O4 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(6Z,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8- |
InChI Key |
UBBRXVRQZJSDAK-DZWUWFSDSA-N |
SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 |
Isomeric SMILES |
CCC/C=C\1/C2=C(C3C(CC2)C4CCC3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 |
melting_point |
112 - 113 °C |
physical_description |
Solid |
Synonyms |
(1Z,5S,5aS,8Z,10bS,10cS)-1,8-dibutylidene-5,5a,6,7,8,10b-hexahydro-1H-5,10c-ethanonaphtho(1,2-c:7,8-c')difuran-3,10-dione levistilide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1253576.png)


![N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1253584.png)

![1,3,5,7-Tetrakis[4-(diacetoxyiodo)phenyl]adamantane](/img/structure/B1253586.png)

![3-[(2-Amino-2-phenylacetyl)amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B1253590.png)

